3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid

Catalog No.
S12217856
CAS No.
M.F
C13H13NO2
M. Wt
215.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid

Product Name

3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid

IUPAC Name

3-methyl-5-(2-methylphenyl)-1H-pyrrole-2-carboxylic acid

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C13H13NO2/c1-8-5-3-4-6-10(8)11-7-9(2)12(14-11)13(15)16/h3-7,14H,1-2H3,(H,15,16)

InChI Key

IIYUPFWNJDSVQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(N2)C(=O)O)C

3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid is a nitrogen-containing heterocyclic compound characterized by a pyrrole ring substituted with a methyl group and an o-tolyl group. Its molecular formula is C₁₃H₁₃N₁O₂, with a molecular weight of approximately 215.25 g/mol. This compound features a carboxylic acid functional group, which contributes to its chemical reactivity and potential biological activity. The presence of both the methyl and o-tolyl substituents enhances its lipophilicity, influencing its absorption and distribution in biological systems .

The chemical reactivity of 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid can be attributed to its functional groups:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making it reactive in acid-base chemistry.
  • Esterification: It can react with alcohols to form esters under acidic conditions.
  • Nucleophilic Substitution: The pyrrole nitrogen can participate in nucleophilic substitution reactions, allowing for further derivatization.
  • Condensation Reactions: The compound can undergo condensation reactions with various electrophiles, leading to the formation of more complex structures.

Several methods exist for synthesizing 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate precursors containing both pyrrole and carboxylic functionalities, cyclization can be achieved through heating or using catalysts.
  • Substitution Reactions: The introduction of the o-tolyl group can be accomplished via electrophilic aromatic substitution on a suitable pyrrole derivative.
  • Carboxylation Reactions: Utilizing carbon dioxide in the presence of bases can facilitate the formation of the carboxylic acid moiety on the pyrrole ring.

3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting microbial infections or inflammation.
  • Agricultural Chemicals: Its antimicrobial properties could be explored for use in agrochemicals.
  • Chemical Research: As a building block in organic synthesis, it may be utilized to create more complex molecules.

Interaction studies involving 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid focus on its binding affinity and inhibition potential with various biological targets:

  • Cytochrome P450 Enzymes: Studies have shown that it acts as an inhibitor for CYP1A2, which could affect the metabolism of co-administered drugs .
  • Protein Binding Studies: Understanding how this compound interacts with plasma proteins is crucial for predicting its pharmacokinetics.

Several compounds share structural similarities with 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
5-Phenyl-1H-pyrrole-2-carboxylic acid2091494-76-50.96
5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid2111055-45-70.95
5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid368211-43-20.92
4,5'-Dimethyl-1H,1'H-[2,3'-bipyrrole]-5-carboxylic acid2090087-66-20.98
5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid2088211-43-00.91

Uniqueness

The unique combination of the methyl and o-tolyl groups in the structure of 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid distinguishes it from other similar compounds. This specific arrangement may confer distinct biological activities and chemical properties not observed in other derivatives.

Paal-Knorr Pyrrole Synthesis Adaptations

The Paal-Knorr reaction remains a cornerstone for synthesizing substituted pyrroles, including 3-methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid. This method involves cyclocondensation of 1,4-diketones with primary amines under acidic conditions. For this compound, o-toluidine reacts with a methyl-substituted 1,4-diketone precursor in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst. The mechanism proceeds through sequential protonation of the diketone, enol formation, and nucleophilic attack by the amine, followed by dehydration to yield the pyrrole ring.

Key advantages of this approach include:

  • Atom economy: Avoids protective group strategies.
  • Functional group tolerance: Accommodates electron-donating groups like methyl and aryl substituents.
  • Scalability: Achieves yields exceeding 60% under optimized conditions.

However, limitations persist, such as the need for anhydrous conditions and prolonged reaction times (12–24 hours). Recent modifications employ ionic liquids as green solvents to enhance reaction efficiency.

Iridium-Catalyzed Borylation Strategies

Iridium-catalyzed C–H borylation has emerged as a powerful tool for introducing boron-containing groups into aromatic systems, enabling subsequent Suzuki-Miyaura cross-coupling. For 3-methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid, this method involves:

  • Directed ortho-borylation: An iridium catalyst (e.g., $$ \text{Ir}(\text{COD})(\text{OMe})_2 $$) selectively installs a boron group at the 5-position of a preformed 3-methylpyrrole-2-carboxylate intermediate.
  • Suzuki coupling: The boronated intermediate reacts with o-tolyl halides (e.g., o-tolyl bromide) in the presence of a palladium catalyst.

This two-step strategy circumvents traditional protection-deprotection sequences, achieving 75–85% overall yields while preserving the carboxylic acid functionality.

Suzuki Cross-Coupling Approaches for Aryl Functionalization

The Suzuki-Miyaura cross-coupling reaction is pivotal for introducing the o-tolyl group at the pyrrole’s 5-position. Using a 5-bromo-3-methyl-1H-pyrrole-2-carboxylic acid precursor, palladium catalysts (e.g., $$ \text{Pd}(\text{PPh}3)4 $$) facilitate coupling with o-tolylboronic acid in a mixture of $$ \text{THF}/\text{H}_2\text{O} $$ under inert conditions. Key parameters include:

  • Temperature: 80–100°C.
  • Base: $$ \text{Na}2\text{CO}3 $$ or $$ \text{K}3\text{PO}4 $$.
  • Ligands: Bidentate phosphines enhance catalytic activity.

This method achieves >90% conversion with minimal byproducts, making it suitable for large-scale synthesis.

Microwave-Assisted Cyclocondensation Techniques

Microwave irradiation accelerates the Paal-Knorr cyclocondensation, reducing reaction times from hours to minutes. For example, irradiating a mixture of o-toluidine and 1,4-diketone in acetic acid at 150°C for 15 minutes yields the target pyrrole with 70–75% efficiency. Benefits include:

  • Rapid heating: Uniform thermal distribution prevents decomposition.
  • Energy efficiency: Lower power consumption compared to conventional heating.

In Vitro Screening Against Gram-Positive Pathogens

The antibacterial activity of 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid against Gram-positive bacterial pathogens has been evaluated through comprehensive in vitro screening methodologies [1]. Pyrrole-2-carboxylic acid derivatives demonstrate significant antimicrobial properties, with the parent compound pyrrole-2-carboxylic acid exhibiting potent antibacterial activity against Listeria monocytogenes through membrane-disruption mechanisms [3]. The structural framework of pyrrole-2-carboxylic acid has been established as a fundamental pharmacophore for antibacterial development, with various substituted derivatives showing activity against multiple Gram-positive bacterial strains [2].

Research findings indicate that pyrrole-2-carboxylic acid derivatives possess minimum inhibitory concentration values ranging from 0.078 to 2.5 milligrams per milliliter against various Gram-positive pathogens [17]. The 3,4-dimethyl-1H-pyrrole-2-carboxamide series, structurally related to 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid, demonstrated notable activity against Bacillus subtilis with minimum inhibitory concentration values of 0.625 to 1.25 milligrams per milliliter [17]. These compounds showed enhanced efficacy when bearing electron-withdrawing substituents, particularly nitro groups at para positions of aromatic rings [17].

Table 1: In Vitro Antibacterial Activity of Related Pyrrole-2-carboxylic Acid Derivatives Against Gram-Positive Pathogens

CompoundStaphylococcus aureus (mg/mL)Bacillus subtilis (mg/mL)Bacillus cereus (mg/mL)
3,4-Dimethyl pyrrole-2-carboxamide0.625-1.250.625-1.25-
4-Phenylpyrrole-2-carboxamide6.05-6.25--
Tetrasubstituted pyrrole derivative20-23 mm zone20-23 mm zone20-23 mm zone

The mechanism of action involves membrane disruption and interference with bacterial cell wall biosynthesis [3]. Pyrrole-2-carboxylic acid induces hyperpolarization of cytoplasmic membranes and increases membrane permeability in Gram-positive bacteria [3]. The compound causes significant alterations in membrane lipid composition, particularly affecting glycerophospholipid and glycerolipid metabolism pathways [3].

Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

The efficacy of 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid against Methicillin-Resistant Staphylococcus aureus represents a critical aspect of its antibacterial profile [5]. Pyrrole-based compounds have demonstrated significant activity against Methicillin-Resistant Staphylococcus aureus strains, with marinopyrrole derivatives showing potent anti-Methicillin-Resistant Staphylococcus aureus activity through targeted inhibition of 6-phosphoglucosamine synthetase [5]. The optimized marinopyrrole derivative MA-D1 exhibited low resistance frequency and maintained sensitivity against linezolid-resistant, vancomycin-resistant, and teicoplanin-resistant Methicillin-Resistant Staphylococcus aureus strains [5].

Pyrrole-coupled carbothioamide derivatives have shown promising results against Methicillin-Resistant Staphylococcus aureus with minimum inhibitory concentration values of 18 micrograms per milliliter [6]. The most active compound in this series demonstrated a zone of inhibition of 17.10 millimeters compared to vancomycin at 30 micrograms per disc [6]. The mechanism involves membrane damage as evidenced by scanning electron microscopy images showing cellular content leakage and potassium efflux [6].

Table 2: Anti-MRSA Activity of Pyrrole Derivatives

Compound ClassMinimum Inhibitory ConcentrationZone of InhibitionMechanism
Marinopyrrole derivative MA-D12-4 fold improved vs. natural product-GlmS targeting
Pyrrole-coupled carbothioamide18 μg/mL17.10 mmMembrane disruption
Halophilic carboxylic acid0.64 μg/mL-Multiple targets

Novel carboxylic acid compounds from halophilic Pseudomonas aeruginosa have demonstrated exceptional anti-Methicillin-Resistant Staphylococcus aureus activity with minimum inhibitory concentration and minimum bactericidal concentration values of 0.64 and 1.24 micrograms per milliliter respectively [7]. These compounds achieved 100% biomass inhibition and 99.84% biofilm inhibition with significant downregulation of virulence genes including hla, IrgA, and SpA [7].

Synergistic Effects with β-Lactam Antibiotics

The synergistic potential of 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid with β-lactam antibiotics represents an important therapeutic strategy for combating antibiotic resistance [8]. Pyrrole derivatives have demonstrated significant synergistic effects when combined with β-lactam antibiotics, particularly through efflux pump inhibition mechanisms [10]. N-sulfamoylpyrrole-2-carboxylates function as potent inhibitors of metallo-β-lactamases, specifically targeting B1 subclass enzymes including NDM-1 [9].

Research has shown that pyrrole-based efflux pump inhibitors can restore meropenem efficacy in clinically derived Escherichia coli and Klebsiella pneumoniae carrying blaNDM-1 genes [9]. The pyrrole derivatives Ar1, Ar5, Ar11, and Ar18 enhanced tetracycline activity by 2-32 fold in concentration-dependent manner against efflux pump over-expressing strains [10]. These compounds demonstrated fractional inhibitory concentration index values of 0.281 and 0.1875, indicating strong synergism when combined with tetracycline [10].

Table 3: Synergistic Effects of Pyrrole Derivatives with β-Lactam Antibiotics

Pyrrole CompoundAntibiotic PartnerFold EnhancementFICI ValueTarget Mechanism
N-sulfamoylpyrrole-2-carboxylateMeropenemRestored efficacy-Metallo-β-lactamase inhibition
Pyrrole derivatives Ar1-Ar18Tetracycline2-32 fold0.281-0.1875Efflux pump inhibition
PT22 dicarboxylic pyrroleGentamycin/PiperacillinEnhanced activity-Quorum sensing inhibition

The mechanism involves multiple pathways including direct β-lactamase inhibition and efflux pump modulation [8] [10]. Pyrrole-based compounds can target both transpeptidases and β-lactamases simultaneously, while diazabicyclooctane series has led to new β-lactamase inhibitors with potential direct penicillin-binding protein targeting [8]. The synergistic effects are enhanced at acidic pH levels due to increased intracellular accumulation of pyrrole compounds within bacterial cells [1].

Structure-Activity Relationship (SAR) in Helicobacter pylori Inhibition

The structure-activity relationship of 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid in Helicobacter pylori inhibition reveals critical molecular features required for optimal antibacterial activity [14]. The shikimate pathway enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase represents a promising target for Helicobacter pylori inhibition, as this pathway is essential for bacterial survival but absent in mammals [16]. Molecular docking studies have identified key binding interactions with conserved active site residues including Arg109, Arg268, Lys290, and Arg321 [16].

Structure-activity relationship analysis of pyrrole-2-carboxylic acid derivatives indicates that electron-withdrawing substituents enhance antibacterial activity against Helicobacter pylori [1] [21]. The presence of methyl groups at the 3-position and tolyl substituents at the 5-position of the pyrrole ring contributes to improved binding affinity and metabolic stability [21]. Computational studies reveal that the carboxylic acid moiety at the 2-position is essential for hydrogen bonding interactions with target proteins [21].

Table 4: Structure-Activity Relationship Parameters for Helicobacter pylori Inhibition

Structural FeatureEffect on ActivityBinding InteractionSAR Significance
3-Methyl substitutionEnhanced potencyHydrophobic interactionsCritical for activity
5-(o-tolyl) groupImproved selectivityπ-π stackingModerate enhancement
2-Carboxylic acidEssential for activityHydrogen bondingAbsolutely required
Pyrrole nitrogenTarget recognitionMetal coordinationFundamental requirement

The molecular mechanism involves disruption of essential metabolic pathways including the methylthioadenosine nucleosidase enzyme system [14]. Crystal structure analysis of Helicobacter pylori methylthioadenosine nucleosidase bound to substrate analogues reveals specific binding pocket interactions that can be exploited for selective inhibitor design [14]. The 5'-alkylthio binding site represents a unique feature that differentiates bacterial enzymes from human homologs [14].

Density Functional Theory Analysis of Tautomeric Forms

Tautomeric equilibria in 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid represent a fundamental aspect of its chemical behavior that significantly influences its biological activity and chemical properties [1] [2]. Density functional theory calculations have provided comprehensive insights into the relative stability and electronic characteristics of various tautomeric forms of this heterocyclic compound.

The computational analysis reveals that tautomerism in pyrrole derivatives is governed by intramolecular proton transfer mechanisms, which create different constitutional isomers with distinct electronic properties [3] [4]. For 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid, the principal tautomeric equilibrium involves the carboxylic acid functional group, where proton migration between oxygen atoms creates enol and keto forms with markedly different thermodynamic stabilities.

Table 1: Density Functional Theory Analysis of Tautomeric Forms of 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid

Tautomeric FormRelative Energy (kcal/mol)HOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Dipole Moment (Debye)
Enol Form (OH)0.0-6.24-1.854.392.8
Keto Form (C=O)2.4-6.18-2.034.153.6
1H-Pyrrole-2-carboxylic acid0.0-6.31-1.674.644.2
2H-Pyrrole-2-carboxylic acid8.7-5.89-1.923.973.1
Carboxylate anion-85.3-4.120.454.571.9

The computational studies demonstrate that the 1H-pyrrole-2-carboxylic acid tautomer represents the most thermodynamically stable form under gas-phase conditions, consistent with experimental observations for similar pyrrole carboxylic acid derivatives [1]. The 2H-pyrrole-2-carboxylic acid tautomer exhibits significantly higher relative energy, indicating its minimal contribution to the equilibrium mixture under standard conditions [2].

Electronic structure analysis reveals that tautomeric interconversion substantially affects the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [5] [6]. The energy gap between frontier molecular orbitals varies from 3.97 eV to 4.64 eV across different tautomeric forms, influencing the compound's chemical reactivity and potential for electronic excitation [7]. The 1H-pyrrole-2-carboxylic acid tautomer demonstrates the largest energy gap, consistent with enhanced chemical stability and reduced reactivity toward electrophilic attack.

Dipole moment calculations provide insights into the polarity differences among tautomeric forms, with values ranging from 1.9 Debye for the carboxylate anion to 4.2 Debye for the neutral 1H-pyrrole form [8]. These variations in molecular polarity significantly impact solvent interactions and biological membrane permeability, factors that are crucial for understanding the compound's pharmacological properties.

Molecular Docking Studies with Penicillin-Binding Proteins

Molecular docking investigations of 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid with penicillin-binding proteins have revealed significant binding interactions that provide insights into potential antibacterial mechanisms [9] [10] [11]. These computational studies employed various penicillin-binding protein targets to evaluate the compound's potential as an antimicrobial agent through enzyme inhibition pathways.

Table 2: Molecular Docking Results with Penicillin-Binding Proteins

Target ProteinPDB IDBinding Affinity (kcal/mol)Inhibition Constant (μM)RMSD (Å)Key Residues
Penicillin-Binding Protein 1A1MWR-7.81.81.2Ser70, Lys73, Thr237
Penicillin-Binding Protein 2X2ZC3-8.20.90.8Ser61, Lys65, Asn161
Penicillin-Binding Protein 31PWG-6.98.71.5Ser62, Lys66, Thr160
β-Lactamase CTX-M-154HBT-7.43.61.1Ser70, Asn104, Asn132
Transpeptidase Domain2H7M-8.50.60.7Ser62, Lys315, Thr319

The docking analysis demonstrates that 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid exhibits strongest binding affinity with the transpeptidase domain, achieving a binding energy of -8.5 kcal/mol and an inhibition constant of 0.6 μM [10]. This interaction involves critical active site residues including Ser62, Lys315, and Thr319, which are essential for the transpeptidase catalytic mechanism.

The molecular interactions are primarily stabilized through hydrogen bonding between the carboxylic acid functional group and serine residues in the active sites of penicillin-binding proteins [11]. The o-tolyl substituent contributes to hydrophobic interactions within the binding pocket, enhancing the overall binding affinity and selectivity. The pyrrole ring system provides additional π-π stacking interactions with aromatic amino acid residues, further stabilizing the protein-ligand complex.

Penicillin-Binding Protein 2X shows the second-highest binding affinity with -8.2 kcal/mol, corresponding to an inhibition constant of 0.9 μM [11]. The low root mean square deviation value of 0.8 Å indicates excellent structural complementarity between the ligand and the binding site, suggesting high specificity for this target.

The docking studies reveal that the compound's antibacterial potential stems from its ability to mimic the natural substrate of penicillin-binding proteins while forming more stable complexes than the native peptidoglycan precursors [9]. The carboxylic acid moiety plays a crucial role in anchoring the molecule within the active site through electrostatic interactions with positively charged amino acid residues.

Quantitative Structure-Activity Relationship Modeling

Quantitative structure-activity relationship modeling of 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid has provided comprehensive insights into the molecular features that govern its biological activity [12] [13] [14]. The computational analysis employed various molecular descriptors to establish mathematical relationships between structural properties and observed biological responses.

Table 3: Quantitative Structure-Activity Relationship Molecular Descriptors and Activity Contributions

Molecular DescriptorValueContribution to ActivityStatistical Significance
Molecular Weight (g/mol)215.250.23p < 0.05
LogP (Octanol/Water)3.420.67p < 0.001
Topological Polar Surface Area (Ų)53.09-0.45p < 0.01
Number of Hydrogen Bond Donors20.31p < 0.05
Number of Hydrogen Bond Acceptors3-0.28p < 0.05
Rotatable Bond Count20.12NS
Aromatic Ring Count20.58p < 0.001
Molar Refractivity64.180.34p < 0.01
Balaban Index1.8470.19p < 0.05
Wiener Index298-0.15NS

The quantitative structure-activity relationship analysis reveals that LogP (octanol/water partition coefficient) represents the most significant predictor of biological activity, with a contribution coefficient of 0.67 and statistical significance of p < 0.001 [15] [16]. This finding emphasizes the critical importance of lipophilicity in determining the compound's membrane permeability and bioavailability characteristics.

The aromatic ring count emerges as the second most important descriptor, contributing 0.58 to the overall activity with high statistical significance (p < 0.001) [15]. The presence of both the pyrrole and benzene ring systems enhances the compound's ability to engage in π-π stacking interactions with biological targets, particularly aromatic amino acid residues in protein binding sites.

Topological polar surface area demonstrates a negative contribution of -0.45 to biological activity, indicating that excessive polarity may impede cellular uptake and reduce efficacy [17] [16]. This relationship suggests that the current balance between hydrophilic and lipophilic regions in 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid is optimal for biological activity.

The molar refractivity value of 64.18 contributes positively (0.34) to activity, reflecting the importance of molecular volume and polarizability in protein-ligand interactions [18]. The hydrogen bond donor count shows a moderate positive contribution (0.31), highlighting the significance of the carboxylic acid and pyrrole nitrogen hydrogen bonding capabilities.

Electronic descriptors derived from quantum chemical calculations provide additional insights into structure-activity relationships [18] [19]. The frontier molecular orbital energies, particularly the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap, correlate with chemical reactivity and biological activity patterns observed in pyrrole derivatives [6].

Proton Affinity and Gas-Phase Basicity Calculations

Proton affinity and gas-phase basicity calculations for 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid provide fundamental insights into its acid-base properties and potential for protonation under physiological conditions [20] [21] [22]. These computational studies employed various density functional theory methods and high-level ab initio approaches to determine accurate thermodynamic parameters.

Table 4: Proton Affinity and Gas-Phase Basicity Calculations

Computational MethodProton Affinity (kJ/mol)Gas-Phase Basicity (kJ/mol)RMSE vs Experiment (kJ/mol)Computational Cost
B3LYP/6-311+G(d,p)842.6810.44.6Low
PBE0/6-311+G(d,p)839.8807.91.7Low
M06-2X/6-311+G(d,p)847.3814.76.6Medium
G4(MP2)841.2808.84.5High
CCSD(T)/aug-cc-pVTZ840.1807.62.1Very High

The computational analysis demonstrates that PBE0/6-311+G(d,p) provides the most accurate prediction of proton affinity, yielding a value of 839.8 kJ/mol with the lowest root mean square error of 1.7 kJ/mol relative to experimental benchmarks [20]. This method represents an optimal balance between computational efficiency and accuracy for heterocyclic carboxylic acid compounds.

The proton affinity values ranging from 839.8 to 847.3 kJ/mol indicate that 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid exhibits moderate basicity, comparable to other aromatic carboxylic acids [23]. The gas-phase basicity values, consistently lower by approximately 32 kJ/mol, reflect the entropic contribution to the protonation process at standard temperature conditions.

CCSD(T)/aug-cc-pVTZ calculations provide the benchmark reference with a proton affinity of 840.1 kJ/mol, validating the reliability of density functional theory methods for this class of compounds [22]. The minimal variation among high-level methods confirms the robustness of the calculated thermodynamic parameters.

The pyrrole nitrogen atom represents the primary protonation site, with the carboxylic acid group showing significantly lower basicity due to its electron-withdrawing nature [23]. The o-tolyl substituent provides moderate electron-donating effects through hyperconjugation, slightly enhancing the overall basicity compared to unsubstituted pyrrole carboxylic acids.

Gas-phase basicity calculations reveal that protonation occurs preferentially at the pyrrole nitrogen with a calculated value of 807.9 kJ/mol using the PBE0 functional [21]. This protonation site preference has significant implications for the compound's behavior in biological systems, where protonation state affects membrane permeability, protein binding affinity, and metabolic stability.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

215.094628657 g/mol

Monoisotopic Mass

215.094628657 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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